4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-methoxy-7-methylbenzo[d]thiazole core substituted with a pyridin-2-ylmethyl group and a 4-acetylbenzamide moiety. It belongs to a class of small molecules designed to modulate G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). The 4-acetyl and pyridin-2-ylmethyl substitutions may influence its pharmacokinetic (PK) properties, including brain penetrance and metabolic stability, compared to simpler amide derivatives.
Properties
IUPAC Name |
4-acetyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-7-12-20(30-3)21-22(15)31-24(26-21)27(14-19-6-4-5-13-25-19)23(29)18-10-8-17(9-11-18)16(2)28/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZMMSNQAMRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a derivative of benzothiazole, which has garnered attention for its various biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.0 g/mol. The structure features a benzothiazole moiety, which is known for contributing to the biological activity of various compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, compounds similar to 4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents on the benzothiazole ring play a crucial role in enhancing anticancer activity.
Table 1: Cytotoxicity Data of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 12.5 |
| Compound B | HeLa (cervical cancer) | 8.3 |
| Compound C | MCF7 (breast cancer) | 15.0 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the benzothiazole ring has been correlated with increased antibacterial activity.
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 62.50 |
| Compound C | Pseudomonas aeruginosa | 125.00 |
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis are common mechanisms for antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity against A431 cells. The lead compound exhibited an IC50 value of 12.5 µM, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Antibacterial Properties
A recent investigation evaluated the antibacterial efficacy of several thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed enhanced activity, with MIC values as low as 31.25 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their pharmacological profiles are summarized below:
Key Findings from Structure-Activity Relationship (SAR) Studies
Benzothiazole Core Modifications :
- The 4-methoxy and 7-methyl groups on the benzo[d]thiazole are critical for M4 activity. Deletion of the 7-methyl group (e.g., Compound 56 ) reduces potency (EC₅₀ = 2.8 µM vs. 1.3 µM for ML293) .
- Replacement with thiazolo[5,4-b]pyridine or alkyl/cycloalkyl groups abolishes activity .
Amide Substitutions :
- Heteroaryl amides (e.g., 4-pyridyl, 2-furyl) are well-tolerated, with 4-pyridyl (ML293 ) showing optimal efficacy (%ACh Max = 65%) .
- Ureas, sulfonamides, or reverse amides result in inactive or weakly active compounds (e.g., Compound 29 , EC₅₀ > 30 µM) .
Pyridine and Acetyl Modifications :
- The pyridin-2-ylmethyl group in the query compound may enhance brain penetrance compared to simpler pyridylamides (e.g., ML293’s brain:plasma ratio = 0.85) .
- The 4-acetyl group could improve metabolic stability but may reduce solubility, necessitating formulation optimization.
Selectivity: ML293 and analogs show >30 µM inactivity at M1/M2/M3/M5 receptors, a key advantage over non-selective mAChR modulators .
Pharmacokinetic and Pharmacodynamic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
